molecular formula C8H10FNO B13916115 1-(2-Fluoro-5-methylpyridin-4-yl)ethanol

1-(2-Fluoro-5-methylpyridin-4-yl)ethanol

Cat. No.: B13916115
M. Wt: 155.17 g/mol
InChI Key: CLBDETBSFUQODB-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylpyridin-4-yl)ethanol is a fluorinated pyridine derivative featuring a hydroxyl-bearing ethyl group at the 4-position of the pyridine ring, with a fluorine atom at the 2-position and a methyl group at the 5-position.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

1-(2-fluoro-5-methylpyridin-4-yl)ethanol

InChI

InChI=1S/C8H10FNO/c1-5-4-10-8(9)3-7(5)6(2)11/h3-4,6,11H,1-2H3

InChI Key

CLBDETBSFUQODB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C(C)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluoro-5-methylpyridin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-5-methylpyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Fluoro-5-methylpyridin-4-yl)ethanol may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or recrystallization to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-5-methylpyridin-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 1-(2-Fluoro-5-methylpyridin-4-yl)acetone.

    Reduction: Formation of 1-(2-Fluoro-5-methylpyridin-4-yl)ethane.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-5-methylpyridin-4-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Fluoro-5-methylpyridin-4-yl)ethanol exerts its effects depends on its interactions with molecular targets. The ethanol group can participate in hydrogen bonding, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2-Fluoro-4-(hexyloxy)-5-methylpyridine (3ja)

  • Structure: Differs by a hexyloxy group instead of the ethanol moiety.
  • Synthesis: Prepared via nucleophilic substitution of (2-fluoro-5-methylpyridin-4-yl)triphenylphosphonium trifluoromethanesulfonate with n-hexanol (60% yield) .
  • Key Contrast: The hexyloxy group increases lipophilicity compared to the polar ethanol substituent, influencing solubility and pharmacokinetic properties.

2-Fluoro-5-(4-fluorophenyl)pyridine

  • Structure : Replaces the 5-methyl group with a 4-fluorophenyl ring.

Functional Group Variations

1-[1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanone

  • Structure: Pyrazole core with a ketone group instead of pyridine-ethanol.
  • Physical Data : Molecular weight 232.25 g/mol; ChemSpider ID 19955424 .
  • Reactivity: The ketone group offers distinct reactivity (e.g., nucleophilic additions) compared to the secondary alcohol in 1-(2-fluoro-5-methylpyridin-4-yl)ethanol, which may undergo oxidation or esterification .

(4R)-4-Fluoro-1-{[1-(3-fluoro-4-methoxyphenyl)cyclohexyl]carbonyl}-N-1H-pyrazolo[4,3-b]pyridin-5-yl-D-prolinamide hydrochloride

  • Structure : Complex polycyclic system with fluorinated aryl and prolinamide groups.
  • Synthesis: Utilizes ethanol as a solvent, highlighting the role of hydroxyl-containing solvents in purifying fluorinated pharmaceuticals .

Data Tables

Research Findings and Contradictions

  • This suggests feasibility for adapting these methods.
  • Contradictions : uses triethylamine as a base for pyridine functionalization, whereas employs DBU, indicating context-dependent optimization for fluorine-containing systems .

Biological Activity

1-(2-Fluoro-5-methylpyridin-4-yl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, including case studies and data tables.

  • Molecular Formula : C8H10FNO
  • Molecular Weight : 157.17 g/mol
  • IUPAC Name : 1-(2-Fluoro-5-methylpyridin-4-yl)ethanol

The biological activity of 1-(2-Fluoro-5-methylpyridin-4-yl)ethanol is primarily attributed to its interaction with specific biological targets. The presence of the fluorine atom in the pyridine ring enhances its lipophilicity, which may influence its ability to penetrate cell membranes and interact with intracellular targets.

Anticancer Activity

Recent studies have explored the compound's potential as an anticancer agent. In vitro assays have demonstrated that 1-(2-Fluoro-5-methylpyridin-4-yl)ethanol exhibits cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast)15.3
MDA-MB-231 (Breast)19.2
A549 (Lung)22.5

These values indicate that the compound has a significant impact on cell viability, comparable to established chemotherapeutic agents.

The compound induces apoptosis in cancer cells through several pathways:

  • Caspase Activation : Treatment with 1-(2-Fluoro-5-methylpyridin-4-yl)ethanol leads to increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway.
  • DNA Damage Response : It has been observed that the compound increases phosphorylation of H2AX, a marker for DNA double-strand breaks, suggesting it may induce DNA damage in cancer cells.

Case Studies

In a recent study published in MDPI, researchers evaluated the efficacy of 1-(2-Fluoro-5-methylpyridin-4-yl)ethanol in combination with other chemotherapeutics. The combination therapy demonstrated enhanced cytotoxicity in MCF-7 cells compared to monotherapy, highlighting its potential as an adjunct treatment in breast cancer therapy .

Toxicity and Safety Profile

Toxicological assessments indicate that 1-(2-Fluoro-5-methylpyridin-4-yl)ethanol exhibits low toxicity at therapeutic doses. In vivo studies conducted on animal models reported no significant adverse effects at concentrations up to 2000 mg/kg .

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